3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group and a trifluorobenzenesulfonamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The next step is the introduction of the sulfonamide group. This is achieved by reacting the fluorophenyl intermediate with 2,3,4-trifluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Propanoic Acid Backbone Addition: The final step involves the coupling of the sulfonamide intermediate with a propanoic acid derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides or other derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
- 3-(4-Bromophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
- 3-(4-Methylphenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid
Uniqueness
3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRKYXPKSMXFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.